molecular formula C7H9F3N2O B12467651 [3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol

[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B12467651
M. Wt: 194.15 g/mol
InChI Key: IRFIPRINXCIHGK-UHFFFAOYSA-N
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Description

[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol is a pyrazole-derived compound characterized by three key structural features:

  • Methyl group at position 3 of the pyrazole ring.
  • 2,2,2-Trifluoroethyl group at position 1.
  • Methanol group (-CH₂OH) at position 3.

This combination of substituents confers unique physicochemical and biological properties. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the methanol group improves solubility and enables hydrogen bonding interactions. The methyl group contributes to steric effects and may block metabolic oxidation pathways .

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C7H9F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2,13H,3-4H2,1H3

InChI Key

IRFIPRINXCIHGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CO)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoroethyl group.

Mechanism of Action

The mechanism of action of [3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key differences between the target compound and analogs with positional or functional group variations:

Compound Name Substituents (Position) Key Differences Impact on Properties
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanol - 1: Trifluoroethyl
- 4: Methanol
Lacks 3-methyl group Reduced steric hindrance; potentially higher enzyme binding affinity but lower metabolic stability .
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol - 1: Trifluoroethyl
- 3: Chloro
- 4: Methanol
Chloro instead of methyl at position 3 Chlorine’s electron-withdrawing nature alters ring reactivity; may act as a leaving group in substitution reactions .
[3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol - 1: Methyl
- 3: Trifluoromethyl
- 4: Methanol
Trifluoromethyl (CF₃) instead of trifluoroethyl (CF₃CH₂) CF₃ is more electron-withdrawing than CF₃CH₂, leading to reduced lipophilicity and altered electronic effects on the pyrazole ring .
4-Bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - 1: Trifluoroethyl
- 3: Methyl
- 4: Bromo
Bromine replaces methanol Bromine enables cross-coupling reactions; absence of methanol reduces solubility and hydrogen-bonding capacity .

Fluorination Patterns

Fluorinated substituents significantly influence bioactivity and physicochemical properties:

  • Trifluoroethyl (CF₃CH₂) vs. Trifluoromethyl (CF₃): The trifluoroethyl group in the target compound provides greater lipophilicity and metabolic stability compared to trifluoromethyl, which is more electronegative and polar .
  • Difluoromethyl (CHF₂) vs. Trifluoroethyl: Difluoromethyl groups are less electron-withdrawing, leading to milder deactivation of the pyrazole ring and different reactivity profiles .

Unique Features of [3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol

  • Balanced Lipophilicity and Solubility: The trifluoroethyl group enhances lipid membrane permeability, while the methanol group maintains water solubility, making it suitable for oral bioavailability .
  • Metabolic Stability: The 3-methyl group protects against oxidative metabolism, extending half-life compared to non-methylated analogs .
  • Versatile Reactivity: The methanol group allows derivatization (e.g., esterification, oxidation) for drug development, unlike halogenated or sulfonyl-containing analogs .

Biological Activity

[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazole-based compounds known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing available research findings and highlighting relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H8F3N3C_6H_8F_3N_3. Its structure includes a pyrazole ring substituted with a trifluoroethyl group and a hydroxymethyl group. The presence of fluorine atoms is significant as they can enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Research into pyrazole derivatives has shown promising antimicrobial properties. A study evaluated various pyrazole compounds for their ability to inhibit the growth of several phytopathogenic fungi. While specific data on this compound was limited, related compounds displayed moderate to excellent antifungal activities against fungi such as Fusarium oxysporum and Colletotrichum gloeosporioides .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. For instance, some studies have indicated that similar compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may exhibit similar effects, although specific studies on this compound are needed to confirm its efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The trifluoroethyl group enhances the compound's interaction with biological targets due to its unique electronic properties. Studies have shown that modifications in the pyrazole ring can significantly affect the potency and selectivity of these compounds against various biological targets .

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against multiple fungal strains. Results indicated that certain modifications could lead to enhanced antifungal properties . This suggests a potential pathway for developing effective antifungal agents based on the structure of this compound.
  • Inhibitory Effects on Enzymes : Pyrazole derivatives have been studied for their inhibitory effects on enzymes like xanthine oxidase (XO), which is involved in uric acid production. Compounds with similar structures have demonstrated moderate inhibitory activity against XO . This indicates a possible therapeutic avenue for conditions like gout.

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